molecular formula C11H10N4 B2826618 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-40-9

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Katalognummer: B2826618
CAS-Nummer: 351357-40-9
Molekulargewicht: 198.229
InChI-Schlüssel: PCLGAUSAWJASGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate as a base . Another method involves the cyclization of corresponding acids through condensation and hydrolysis, followed by cyclization under tetrahydrofuran solvent medium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further functionalized for specific applications.

Wirkmechanismus

The mechanism of action of 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring system but lacks the methyl group at the 8-position.

    Quinoline: A simpler structure with a single nitrogen atom in the ring system.

    Pyrazole: A five-membered ring with two nitrogen atoms, lacking the fused quinoline ring.

Uniqueness

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties.

Biologische Aktivität

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline ring system. Its unique structural features contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby blocking substrate access. Additionally, it modulates signal transduction pathways by interacting with cellular receptors, influencing various cellular functions .

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

  • Anticancer Activity : A study highlighted that derivatives similar to this compound effectively inhibited the RET kinase, a validated target for anticancer therapies. One representative compound demonstrated an IC50 value of 13.7 nM against wild-type RET kinase and exhibited potent anti-tumor efficacy in xenograft models .
  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, although specific data on its antimicrobial efficacy is less documented compared to its anticancer properties.

Case Study 1: Anticancer Efficacy

A recent investigation focused on the efficacy of this compound in inhibiting RET kinase activity. The study reported that this compound significantly suppressed cellular proliferation in BaF3 cells expressing oncogenic RET fusions with mutations associated with resistance to existing therapies. The tumor growth inhibition (TGI) was recorded at 66.9% using a dosage of 30 mg/kg/day in animal models .

Case Study 2: Structural Activity Relationship

A comprehensive analysis of pyrazoloquinoline derivatives revealed that modifications in the structure could enhance biological activity. For instance, certain substitutions on the quinoline ring were found to improve both potency and selectivity against specific cancer cell lines. This emphasizes the importance of structural optimization in drug development .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a summary table is provided below:

Compound NameStructure TypeNotable ActivityIC50 Value (nM)
This compoundPyrazoloquinolineRET kinase inhibition13.7
1H-Pyrazolo[3,4-b]quinolinePyrazoloquinolineAnticancer (general)Variable
QuinolineSimple aromatic nitrogen compoundAntimicrobialVariable
PyrazoleFive-membered nitrogen ringLimited biological activityN/A

Eigenschaften

IUPAC Name

8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLGAUSAWJASGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC3=C(NN=C3N=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.